molecular formula C19H18BrN5O B2464037 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-62-4

3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2464037
CAS No.: 866870-62-4
M. Wt: 412.291
InChI Key: RLGQQKFUFIXREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the triazoloquinazoline core, along with the bromophenyl and methoxypropyl substituents, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

The presence of the bromophenyl group in 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can lead to differences in biological activity and chemical reactivity, making it a compound of particular interest in drug discovery and material science .

Properties

IUPAC Name

3-(3-bromophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O/c1-26-11-5-10-21-18-15-8-2-3-9-16(15)25-19(22-18)17(23-24-25)13-6-4-7-14(20)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGQQKFUFIXREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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